molecular formula C20H25ClN2 B10879890 1-[(4-Chlorophenyl)methyl]-4-(3-phenylpropyl)piperazine

1-[(4-Chlorophenyl)methyl]-4-(3-phenylpropyl)piperazine

Cat. No.: B10879890
M. Wt: 328.9 g/mol
InChI Key: SAENLZONYFOWOQ-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-4-(3-phenylpropyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a chlorobenzyl group and a phenylpropyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorobenzyl)-4-(3-phenylpropyl)piperazine typically involves the reaction of 4-chlorobenzyl chloride with 4-(3-phenylpropyl)piperazine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of 1-(4-chlorobenzyl)-4-(3-phenylpropyl)piperazine may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(4-chlorobenzyl)-4-(3-phenylpropyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: N-oxides of 1-(4-chlorobenzyl)-4-(3-phenylpropyl)piperazine.

    Reduction: Reduced derivatives with hydrogenated piperazine rings.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential antipsychotic and antidepressant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-4-(3-phenylpropyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(4-chlorobenzyl)-4-(3-phenylpropyl)piperazine can be compared with other piperazine derivatives, such as:

    1-benzyl-4-(3-phenylpropyl)piperazine: Lacks the chlorine atom, which may result in different pharmacological properties.

    1-(4-fluorobenzyl)-4-(3-phenylpropyl)piperazine: Contains a fluorine atom instead of chlorine, potentially altering its reactivity and biological activity.

    1-(4-methylbenzyl)-4-(3-phenylpropyl)piperazine: The presence of a methyl group instead of chlorine can affect its chemical behavior and interactions.

The uniqueness of 1-(4-chlorobenzyl)-4-(3-phenylpropyl)piperazine lies in its specific substitution pattern, which can influence its chemical reactivity and pharmacological profile.

Properties

Molecular Formula

C20H25ClN2

Molecular Weight

328.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-(3-phenylpropyl)piperazine

InChI

InChI=1S/C20H25ClN2/c21-20-10-8-19(9-11-20)17-23-15-13-22(14-16-23)12-4-7-18-5-2-1-3-6-18/h1-3,5-6,8-11H,4,7,12-17H2

InChI Key

SAENLZONYFOWOQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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